molecular formula C19H21FN2O3 B2643656 N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1797281-32-3

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2643656
CAS No.: 1797281-32-3
M. Wt: 344.386
InChI Key: JIANPFKGIKSBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of fluorobenzyl and methoxy-tolyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(o-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate oxalyl chloride derivative by reacting oxalyl chloride with 4-fluorobenzylamine.

    Step 2: Reaction of the intermediate with 2-methoxy-2-(o-tolyl)ethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-5-3-4-6-16(13)17(25-2)12-22-19(24)18(23)21-11-14-7-9-15(20)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIANPFKGIKSBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.